molecular formula C17H16N2O3S2 B488814 N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonyl]acetamide CAS No. 825610-28-4

N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonyl]acetamide

Cat. No.: B488814
CAS No.: 825610-28-4
M. Wt: 360.5g/mol
InChI Key: LEEBGAKADJURPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonyl]acetamide is a benzothiazole-derived acetamide featuring a 6-methyl-substituted benzothiazole core and a 4-methylphenylsulfonyl moiety. Benzothiazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, and analgesic properties .

Properties

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)sulfonylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S2/c1-11-3-6-13(7-4-11)24(21,22)10-16(20)19-17-18-14-8-5-12(2)9-15(14)23-17/h3-9H,10H2,1-2H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEEBGAKADJURPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC3=C(S2)C=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonyl]acetamide typically involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with acetic acid derivatives under acidic conditions.

    Acetamide Formation: The final step involves the reaction of the sulfonylated benzothiazole with an appropriate acetamide derivative under mild conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced forms with altered oxidation states.

    Substitution: Substituted products with new functional groups replacing the sulfonyl group.

Scientific Research Applications

N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses, contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzothiazole Core

N-(6-Methoxy-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonyl]acetamide ()
  • Structural Difference : The 6-methyl group in the target compound is replaced with a methoxy (-OCH₃).
  • Molecular Formula : C₁₇H₁₆N₂O₄S₂ vs. C₁₇H₁₆N₂O₃S₂ (target).
  • Electron-donating methoxy group alters the benzothiazole ring's electronic environment, which may influence binding to biological targets.
  • Implications : Methoxy substitution is often used to modulate metabolic stability and bioavailability in drug design .
N-{4-[(6-methyl-1,3-benzothiazol-2-yl)sulfamoyl]phenyl}acetamide ()
  • Structural Difference : The sulfonylacetamide is replaced with a sulfamoyl group linked to a phenyl ring.
  • Molecular Formula : C₁₆H₁₅N₃O₃S₂ vs. C₁₇H₁₆N₂O₃S₂ (target).
  • Reduced steric bulk compared to the 4-methylphenylsulfonyl group in the target compound.
  • Implications : Sulfamoyl derivatives are commonly explored as enzyme inhibitors, particularly in antimicrobial and anticancer contexts .

Variations in the Acetamide Side Chain

N-(1,3-Benzothiazol-2-yl)-2-[2-(4-methylphenyl)sulfonylhydrazinyl]-2-oxoacetamide ()
  • Structural Difference : The acetamide side chain incorporates a hydrazinyl linker between the sulfonyl and benzothiazole groups.
  • Molecular Formula : C₁₇H₁₅N₃O₄S₂ vs. C₁₇H₁₆N₂O₃S₂ (target).
  • Increased conformational flexibility compared to the rigid sulfonylacetamide in the target compound.
  • Implications : Hydrazide derivatives are often explored for their chelating properties and antimicrobial activity .
N-(1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide ()
  • Structural Difference : The sulfonyl group is replaced with a 4-methylpiperazine moiety.
  • Molecular Formula : C₁₄H₁₆N₄OS vs. C₁₇H₁₆N₂O₃S₂ (target).
  • Reduced steric hindrance compared to the bulky 4-methylphenylsulfonyl group.
  • Implications : Piperazine-substituted derivatives are frequently investigated for CNS-targeted therapies and anticancer applications .

Heterocyclic Modifications

2-{[4-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide ()
  • Structural Difference : The sulfonyl group is replaced with a triazole-thioether linkage.
  • Molecular Formula : C₃₀H₂₃ClN₆O₃S₂ vs. C₁₇H₁₆N₂O₃S₂ (target).
  • Chlorine and methoxy substituents introduce electron-withdrawing and electron-donating effects, respectively.
  • Implications: Triazole derivatives are known for antimicrobial and anti-inflammatory activities .
N-(6-methyl-1,3-benzothiazol-2-yl)-2-[[3-(4-nitrophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide ()
  • Structural Difference : The sulfonyl group is replaced with a pyrimidoindole-sulfanyl moiety.
  • Molecular Formula : C₂₇H₁₉N₅O₄S₂ vs. C₁₇H₁₆N₂O₃S₂ (target).
  • The fused pyrimidoindole system introduces planar rigidity, favoring intercalation with biological macromolecules.
  • Implications : Nitroaryl derivatives are often explored for antiparasitic and anticancer applications .

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications
Target Compound C₁₇H₁₆N₂O₃S₂ 360.45 6-methylbenzothiazole, 4-MePhSO₂ Antimicrobial, enzyme inhibition
N-(6-Methoxy-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonyl]acetamide C₁₇H₁₆N₂O₄S₂ 376.45 6-methoxybenzothiazole Improved solubility
N-(1,3-Benzothiazol-2-yl)-2-[2-(4-MePh)sulfonylhydrazinyl]-2-oxoacetamide C₁₇H₁₅N₃O₄S₂ 389.46 Hydrazide linker Chelation, antimicrobial
2-{[4-(4-ClPh)-5-(4-MeOPh)-triazol-3-yl]sulfanyl}-N-[4-(6-MeBzThz-2-yl)Ph]acetamide C₃₀H₂₃ClN₆O₃S₂ 635.16 Triazole-thioether, Cl, MeOPh Anti-inflammatory
N-(6-MeBzThz-2-yl)-2-[[3-(4-NO₂Ph)-pyrimidoindol-2-yl]sulfanyl]acetamide C₂₇H₁₉N₅O₄S₂ 549.59 Pyrimidoindole, NO₂Ph Anticancer, antiparasitic

Research Findings and Implications

  • Bioactivity Trends: Sulfonyl-containing derivatives (e.g., target compound) are associated with enzyme inhibition due to sulfonamide's affinity for active sites . Piperazine-substituted derivatives () demonstrate improved CNS penetration, making them candidates for neurological disorders .
  • Physicochemical Optimization :

    • Methoxy substitution () balances solubility and permeability, a common strategy in prodrug design.
    • Bulky substituents (e.g., pyrimidoindole in ) may reduce bioavailability but enhance target specificity.

Biological Activity

N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonyl]acetamide is a synthetic compound belonging to the class of benzothiazole derivatives. It has garnered attention due to its diverse biological activities, including antidiabetic, anticonvulsant, and potential anticancer properties. This article provides a comprehensive overview of its biological activity based on various research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

PropertyValue
IUPAC NameThis compound
Molecular FormulaC17H16N2O3S2
Molecular Weight356.45 g/mol
CAS Number[Data not available]

The biological activity of this compound may involve interactions with specific molecular targets such as enzymes or receptors. The benzothiazole core is known for its ability to modulate various biological pathways, which may contribute to the compound's pharmacological effects.

Antidiabetic Activity

Research has indicated that derivatives of benzothiazole, including this compound, exhibit significant antidiabetic properties. A study on similar compounds showed that they effectively lowered plasma glucose levels in non-insulin-dependent diabetes mellitus rat models. The mechanism was linked to the inhibition of 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1), which is crucial in glucose metabolism .

Key Findings:

  • Significant reduction in plasma glucose levels.
  • Potential interaction with 11beta-HSD1 as a mode of action.

Anticonvulsant Activity

A series of benzothiazole derivatives were evaluated for their anticonvulsant properties. The studies demonstrated that certain derivatives exhibited activity in the maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models without significant neurotoxicity . This suggests that this compound may also possess anticonvulsant properties.

Key Findings:

  • Active in MES and PTZ models.
  • No observed neurotoxicity.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it can be compared with other benzothiazole derivatives:

Compound NameBiological ActivityUnique Features
2-AminobenzothiazoleAntimicrobialSimple amine substitution
6-MethylbenzothiazoleAnticancerLacks sulfonamide group
2-(4-Methylphenylthio)benzothiazoleAntidiabeticThioether linkage

Case Studies and Research Findings

  • Antidiabetic Study : In vivo evaluation showed that compounds similar to this compound significantly reduced blood glucose levels in diabetic rats, indicating potential therapeutic applications in diabetes management .
  • Anticonvulsant Evaluation : Compounds from the same class demonstrated efficacy in seizure models without significant side effects, suggesting a favorable safety profile for further development .
  • Anticancer Research : While direct studies are sparse, related compounds have shown promising results against cancer cell lines, warranting further investigation into the anticancer potential of this specific derivative.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.